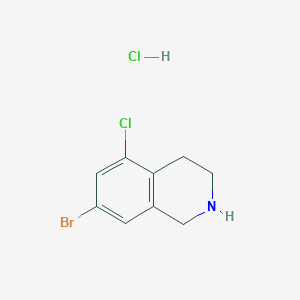

7-溴-5-氯-1,2,3,4-四氢异喹啉;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

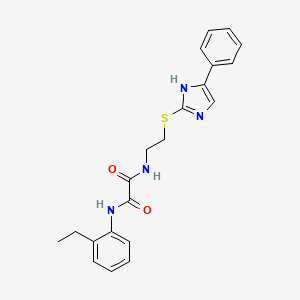

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C9H10BrN . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride, has been a subject of considerable research interest . These compounds can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions have been used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Molecular Structure Analysis

The molecular structure of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride consists of a tetrahydroisoquinoline core with bromine and chlorine substituents . The exact positions of these substituents can influence the compound’s physical and chemical properties, as well as its biological activity.Physical And Chemical Properties Analysis

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a solid compound . Its molecular weight is 248.55 . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用

Chloroquine and Derivatives Research

Chloroquine has been extensively studied for its antimalarial effects and potential repurposing in managing various diseases. Beyond its initial use against malaria, ongoing research has uncovered its biochemical properties, inspiring its application in other infectious and noninfectious diseases. Novel compounds based on the chloroquine scaffold have been explored for their potential therapeutic applications, including anticancer therapies. This repurposing effort focuses on racemic chloroquine, highlighting the need to explore the effects of its enantiomers and other structural analogs to maximize the intrinsic value of 4-aminoquinolines in cancer therapy and other diseases (Njaria et al., 2015).

Tetrahydroisoquinolines in Therapeutics

1,2,3,4-Tetrahydroisoquinoline, a privileged scaffold found in nature, has been studied for various therapeutic activities. Initially recognized for its neurotoxicity, it has also been identified as an endogenous agent preventing Parkinsonism in mammals. The therapeutic applications of tetrahydroisoquinoline derivatives span across cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, showcasing their potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).

Broader Applications and Mechanisms

The search for novel applications of chloroquine and hydroxychloroquine in diseases beyond malaria continues. These compounds' broad-spectrum anti-HIV-1 activity, inhibiting various strains in lymphocytic and monocytic cells, suggests potential for repurposing in treating HIV-1 infections. The primary mechanism of HIV-1 inhibition appears to involve post-transcriptional effects on gp120, making these drugs promising candidates for combination therapies in the developing world due to their affordability and novel mechanism of action (Savarino et al., 2001).

安全和危害

未来方向

The future directions for the study of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride and similar compounds likely involve further exploration of their synthesis, biological activities, and potential applications. Given their structural similarity to various natural products and therapeutic lead compounds, these compounds are of significant interest in the fields of medicinal chemistry and drug discovery .

属性

IUPAC Name |

7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBLYWUPAVFZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Br)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2731769.png)

![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2731773.png)

![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2731774.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2731776.png)

![N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2731777.png)

![2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2731778.png)

![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid](/img/structure/B2731781.png)

![2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2731785.png)

![Ethyl 2-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)acetate](/img/structure/B2731787.png)